

Solubility of 2,5-Dichloro-4-methoxypyridine in common organic solvents

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Compound of Interest

Compound Name: 2,5-Dichloro-4-methoxypyridine

Cat. No.: B1401585

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An In-depth Technical Guide to the Solubility of **2,5-Dichloro-4-methoxypyridine** in Common Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of **2,5-Dichloro-4-methoxypyridine**. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an intermediate in organic synthesis. The document outlines the theoretical basis for its solubility, provides detailed protocols for experimental determination, and discusses critical safety and handling considerations.

Introduction: The Importance of Solubility in Synthesis

2,5-Dichloro-4-methoxypyridine is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and agrochemical research due to the versatile reactivity of the pyridine ring, which is further functionalized by chloro and methoxy groups.[1] The success of any synthetic procedure, from reaction setup and purification to formulation, is fundamentally dependent on the solubility of its components. A thorough understanding of the solubility profile of **2,5-Dichloro-4-methoxypyridine** is therefore not merely academic but a prerequisite for efficient and scalable process development. This guide provides the foundational knowledge to predict, determine, and apply the solubility data of this compound in a laboratory setting.

Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like."^{[2][3]} The structure of **2,5-Dichloro-4-methoxypyridine**—containing a polar pyridine ring with a nitrogen atom and a methoxy group, alongside two nonpolar chlorine substituents—suggests a nuanced solubility profile.

| Property | Value / Observation | Influence on Solubility |
|--------------------|---|---|
| Molecular Formula | C ₆ H ₅ Cl ₂ NO | - |
| Molecular Weight | 178.02 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Structure | A pyridine ring substituted with two chlorine atoms and one methoxy group. | The nitrogen atom and oxygen in the methoxy group can act as hydrogen bond acceptors, promoting solubility in polar solvents. The dichlorinated ring provides nonpolar character, suggesting potential solubility in nonpolar solvents. |
| Polarity | Contains both polar (methoxy, pyridine N) and nonpolar (dichloro-aromatic) regions. | This amphiphilic nature suggests moderate solubility in a range of solvents, but it is unlikely to be highly soluble in the extremes of polarity (e.g., water or hexane). |
| XLogP3 (Predicted) | 2.8 (for the related 2,5-Dichloro-4-methylpyridine) ^[4] | A positive LogP value indicates a preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. |

Based on this profile, we can predict the following solubility trends:

- **High Solubility:** Likely in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can interact with the polar functionalities without the steric hindrance of hydrogen bonding.
- **Moderate Solubility:** Expected in polar protic solvents like Methanol and Ethanol. The energy cost of disrupting the solvent's hydrogen bonding network may limit high solubility.
- **Low to Insoluble:** Expected in highly nonpolar solvents like Hexane and in highly polar protic solvents like Water.

Experimental Determination of Solubility: A Validated Protocol

Theoretical prediction provides a valuable starting point, but empirical testing is essential for accurate solubility data. The following section details a robust, step-by-step protocol for both qualitative and quantitative solubility determination.

General Safety and Handling Precautions

Before beginning any experimental work, it is crucial to review the safety protocols. While a specific Safety Data Sheet (SDS) for **2,5-Dichloro-4-methoxypyridine** is not readily available, data from structurally similar compounds indicate that it should be handled with care.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^{[5][6]}
- **Ventilation:** All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.^[5]
- **Handling:** Avoid contact with skin, eyes, and clothing.^[5] Do not breathe dust or vapors.^[5] Wash hands thoroughly after handling.^[7]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place.^[5]

Experimental Workflow

The process of determining solubility follows a logical progression from qualitative assessment to quantitative measurement.

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Email: info@benchchem.com